molecular formula C11H10N4O B2734986 Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- CAS No. 696648-69-8

Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-

Cat. No.: B2734986
CAS No.: 696648-69-8
M. Wt: 214.228
InChI Key: FQBYHGJOOIJMSU-UHFFFAOYSA-N
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Description

Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- is a complex organic compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . The indole structure is known for its diverse biological activities and is a common scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-, often involves cyclization reactions. One such method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- can undergo various chemical reactions depending on its functional groups. Common reactions include:

    Hydrogenation: Propionitrile can be hydrogenated to form propylamines.

    Substitution: The indole moiety can undergo electrophilic substitution reactions due to its aromatic nature.

Common Reagents and Conditions

    Hydrogenation: Typically involves hydrogen gas and a metal catalyst such as palladium or platinum.

    Substitution: Often requires electrophiles and a suitable solvent, with reactions occurring under mild to moderate temperatures.

Major Products

    Hydrogenation: Produces propylamines.

    Substitution: Yields various substituted indole derivatives, depending on the electrophile used.

Scientific Research Applications

Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- involves its interaction with biological targets through its indole moiety. Indole derivatives can bind to multiple receptors and enzymes, influencing various biological pathways

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylate derivatives: Known for their antiviral activity.

Uniqueness

Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- is unique due to its specific functional groups and the combination of the indole moiety with a hydrazino group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

3-[(2-hydroxy-1H-indol-3-yl)diazenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-6-3-7-13-15-10-8-4-1-2-5-9(8)14-11(10)16/h1-2,4-5,14,16H,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJELRAYCSFAMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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